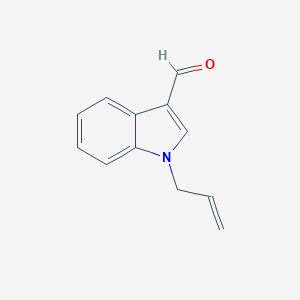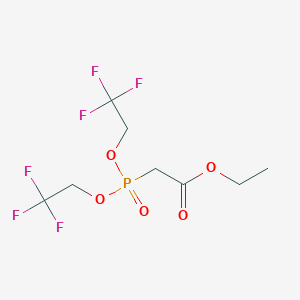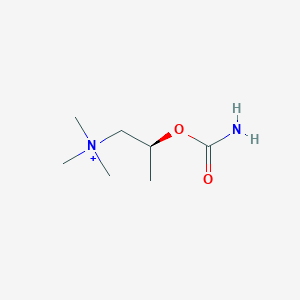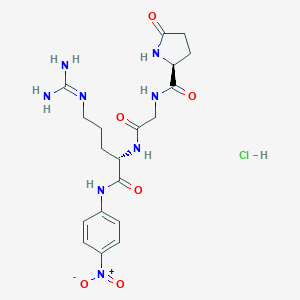
Pglu-Gly-Arg p-nitroanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pglu-Gly-Arg p-nitroanilide hydrochloride is a chemical compound that is commonly used in scientific research to study the biochemical and physiological effects of enzymes. This compound is a substrate for enzymes that cleave peptide bonds, and it is used to measure the activity of these enzymes in various biological systems.
Mechanism Of Action
Pglu-Gly-Arg p-nitroanilide hydrochloride is a substrate for enzymes that cleave peptide bonds. When this compound is cleaved by an enzyme, it releases p-nitroaniline, which can be detected spectrophotometrically. The rate of release of p-nitroaniline is proportional to the activity of the enzyme, which allows for the measurement of enzyme activity in various biological systems.
Biochemical And Physiological Effects
The biochemical and physiological effects of Pglu-Gly-Arg p-nitroanilide hydrochloride are related to the activity of enzymes that cleave peptide bonds. These enzymes are involved in various biological processes, including digestion, blood clotting, and immune response. Inhibitors of these enzymes can be useful in the treatment of diseases such as cancer, inflammation, and thrombosis.
Advantages And Limitations For Lab Experiments
One advantage of using Pglu-Gly-Arg p-nitroanilide hydrochloride in lab experiments is that it is a well-established substrate for enzymes that cleave peptide bonds. This allows for the measurement of enzyme activity in various biological systems using a standardized assay. However, one limitation of using Pglu-Gly-Arg p-nitroanilide hydrochloride is that it may not be suitable for all types of enzymes, and other substrates may be required for specific enzymes.
Future Directions
There are several future directions for the use of Pglu-Gly-Arg p-nitroanilide hydrochloride in scientific research. One direction is the development of new inhibitors of enzymes that cleave peptide bonds, which can be useful in the treatment of various diseases. Another direction is the use of Pglu-Gly-Arg p-nitroanilide hydrochloride in the development of new diagnostic assays for enzyme activity. Additionally, the use of Pglu-Gly-Arg p-nitroanilide hydrochloride in combination with other substrates and assays may provide new insights into the activity of enzymes in various biological systems.
Conclusion
In conclusion, Pglu-Gly-Arg p-nitroanilide hydrochloride is a well-established substrate for enzymes that cleave peptide bonds, and it is commonly used in scientific research to study the activity of these enzymes in various biological systems. The synthesis method of Pglu-Gly-Arg p-nitroanilide hydrochloride involves the reaction of p-nitroaniline with a protected tripeptide, which is then deprotected to yield the final product. The future directions for the use of Pglu-Gly-Arg p-nitroanilide hydrochloride include the development of new inhibitors of enzymes that cleave peptide bonds and the use of this compound in the development of new diagnostic assays for enzyme activity.
Synthesis Methods
The synthesis of Pglu-Gly-Arg p-nitroanilide hydrochloride involves the reaction of p-nitroaniline with a protected tripeptide, which is then deprotected to yield the final product. The protected tripeptide used in the synthesis is typically Boc-Glu(OtBu)-Gly-Arg(Tos), which is reacted with p-nitroaniline in the presence of a coupling agent such as HBTU. The resulting product is then deprotected using TFA to yield Pglu-Gly-Arg p-nitroanilide hydrochloride.
Scientific Research Applications
Pglu-Gly-Arg p-nitroanilide hydrochloride is commonly used in scientific research to study the activity of enzymes that cleave peptide bonds. This compound is a substrate for enzymes such as trypsin, chymotrypsin, and elastase, and it is used to measure the activity of these enzymes in various biological systems. Pglu-Gly-Arg p-nitroanilide hydrochloride is also used to screen for inhibitors of these enzymes, which can be useful in the development of new drugs.
properties
CAS RN |
115389-02-1 |
|---|---|
Product Name |
Pglu-Gly-Arg p-nitroanilide hydrochloride |
Molecular Formula |
C19H27ClN8O6 |
Molecular Weight |
498.9 g/mol |
IUPAC Name |
(2S)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H26N8O6.ClH/c20-19(21)22-9-1-2-13(18(31)24-11-3-5-12(6-4-11)27(32)33)26-16(29)10-23-17(30)14-7-8-15(28)25-14;/h3-6,13-14H,1-2,7-10H2,(H,23,30)(H,24,31)(H,25,28)(H,26,29)(H4,20,21,22);1H/t13-,14-;/m0./s1 |
InChI Key |
PZDJIXYQYPADDW-IODNYQNNSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
SMILES |
C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Pictograms |
Irritant; Health Hazard |
sequence |
XGR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



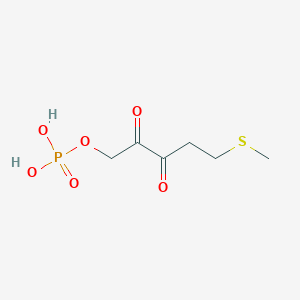
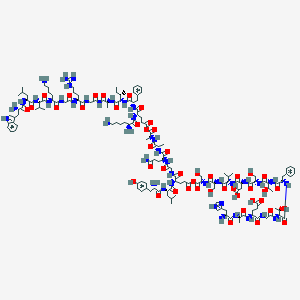
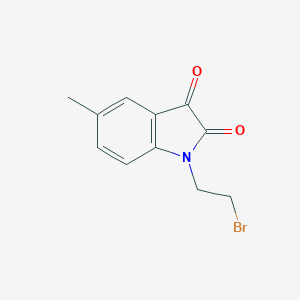
![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)
![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)
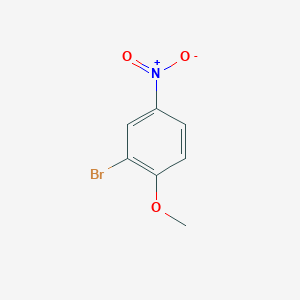
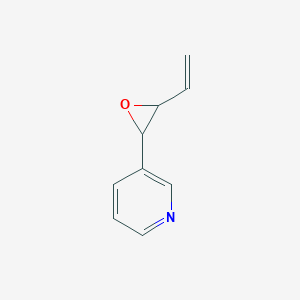
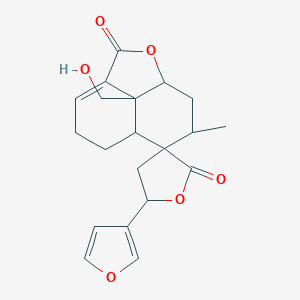
![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)
